molecular formula C16H26N2O B1370987 N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine CAS No. 1094804-69-9

N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine

货号: B1370987
CAS 编号: 1094804-69-9
分子量: 262.39 g/mol
InChI 键: CMKHUSMKCLWWCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Medicinal Chemistry

N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine is primarily utilized in drug discovery and development. Its unique functional groups allow for diverse interactions with biological targets, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values indicating significant activity against human cancer cell lines such as HCT-116 and MCF-7 .
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Interaction studies are vital for understanding its pharmacodynamics and pharmacokinetics.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacological profile of this compound involves studying its absorption, distribution, metabolism, and excretion (ADME). Research indicates that the compound's structural features may influence its bioavailability and therapeutic efficacy.

  • Binding Studies : Investigations into how this compound binds to specific receptors can provide insights into its mechanism of action. Such studies are crucial for determining its viability as a therapeutic agent.
Activity TypeCell Line/TargetIC50 (µg/mL)Reference
AntiproliferativeHCT-1161.9 - 7.52
AntiproliferativeMCF-75.0 - 10.0
NeuroprotectiveNeuronal Cell LinesTBDOngoing Study

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of cyclopentanamine core
Step 2Introduction of phenoxy group
Step 3Addition of aminomethyl side chain
Final ProductPurification via chromatography

Case Study 1: Anticancer Properties

A study conducted on structurally analogous compounds demonstrated significant anticancer activity against HCT-116 cells, with IC50 values ranging from 1.9 to 7.52 µg/mL. These findings suggest that this compound may possess similar properties, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of related compounds indicates that they may modulate neurotransmitter systems effectively. Future studies focusing on this compound could explore its potential in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

作用机制

The mechanism of action of N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

Uniqueness

This compound stands out due to its specific cyclopentane ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine, and how can purity be optimized?

  • Methodology : Utilize nucleophilic substitution or reductive amination strategies. For example, coupling cyclopentanamine derivatives with brominated intermediates under inert conditions (e.g., THF or DCM with a base like DIPEA). Purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) ensures high purity, as demonstrated in similar amine syntheses . HRMS and ¹H/¹³C NMR should validate molecular weight and structural integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding substituent positioning?

  • Methodology : Assign chemical shifts using 2D NMR (COSY, HSQC, HMBC). For instance, the ortho-aminomethylphenoxy group will show distinct coupling patterns in ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm and methylene protons at δ 3.4–4.0 ppm). Compare with literature data for analogous compounds to confirm substituent orientation .

Q. What analytical techniques are critical for assessing stereochemical purity?

  • Methodology : Chiral HPLC (e.g., Chiralpak® OD column) with polar organic mobile phases (e.g., methanol-DMEA) resolves enantiomers. Retention times and enantiomeric excess (ee > 98%) should be reported, as seen in isomer separations of structurally related amines .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s activity at serotonin or adrenergic receptors?

  • Methodology : Use radioligand binding assays (e.g., ³H-labeled antagonists for 5-HT₂C or β-adrenergic receptors). Competitive displacement curves (IC₅₀ values) and functional assays (cAMP accumulation for Gαs-coupled receptors) will quantify affinity and efficacy. Reference protocols from studies on analogous GPCR ligands .

Q. What strategies address contradictory data between in vitro receptor binding and in vivo pharmacological effects?

  • Methodology :

Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation.

Evaluate blood-brain barrier penetration (logP/logD calculations, PAMPA-BBB assay).

Consider prodrug modifications if poor bioavailability is observed, as seen in fluorinated sulfonamide derivatives .

Q. How do stereoisomers of this compound influence pharmacological profiles, and how can their effects be systematically studied?

  • Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test each isomer in receptor-specific assays (e.g., 5-HT₂C functional selectivity). For example, isomer 1 of a related compound showed 10-fold higher potency than isomer 2 in receptor activation .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against GPCR homology models.
  • Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity or hERG channel inhibition.
  • Cross-validate with in vitro cytotoxicity assays (HEK293 or HepG2 cells) .

Q. How can researchers reconcile discrepancies in NMR and HRMS data during structural validation?

  • Methodology :

Confirm solvent peaks or impurities via deuterated solvent controls.

Re-examine HRMS calibration (internal standards like NaTFA).

For ambiguous NMR signals, employ NOESY to identify spatial proximities (e.g., cyclopentane ring protons vs. phenoxy groups) .

属性

IUPAC Name

N-[3-[2-(aminomethyl)phenoxy]propyl]-N-methylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-18(15-8-3-4-9-15)11-6-12-19-16-10-5-2-7-14(16)13-17/h2,5,7,10,15H,3-4,6,8-9,11-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKHUSMKCLWWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=CC=C1CN)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。